1,2-bis(bromomethyl)-3-chlorobenzene
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Overview
Description
1,2-Bis(bromomethyl)benzene is a type of organic compound that contains a benzene ring with two bromomethyl groups attached to adjacent carbon atoms . It’s a derivative of benzene, which is one of the most fundamental structures in organic chemistry.
Molecular Structure Analysis
The molecular formula of 1,2-Bis(bromomethyl)benzene is C8H8Br2 . It consists of a benzene ring with two bromomethyl groups attached to adjacent carbon atoms .Physical and Chemical Properties Analysis
The molar mass of 1,2-Bis(bromomethyl)benzene is 263.96 g/mol . Other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Crystal Structure and Solvate Formation
1,2-Bis(bromomethyl)-6-chlorobenzene and its derivatives have been extensively studied for their crystal structures and solvate formation capabilities. The solvates of derivatives like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been obtained, revealing diverse crystal structures and conformations based on different crystalline environments. These structures exhibit characteristics like open channels filled by disordered solvent molecules and a preference for anti-arrangement of bromomethyl groups (Szlachcic, Migda, & Stadnicka, 2007). Additionally, the crystal structures of various benzene and naphthalene derivatives with bromo, bromomethyl, and dibromomethyl substituents have been analyzed, highlighting the significance of Br...Br contacts and C-H...Br hydrogen bonds in molecular packing (Kuś, Jones, Kusz, & Książek, 2023).
Chemical Reactions and Synthesis
The compound has been used as a precursor in various chemical reactions and synthesis processes. For instance, the electrochemical reduction of 1,2-bis(bromomethyl)benzene has been studied, showcasing its role in green electro-synthesis where it participates in Diels–Alder reactions to produce high-yield, selectivity, and purity products with low waste (Habibi, Pakravan, & Nematollahi, 2014). Similarly, the reductive debromination method for 1,2-bis(bromomethyl)arenes has been developed to yield products like tetrahydronaphthalenes (Nishiyama, Kawabata, Kobayashi, Nishino, & Sonoda, 2005).
Photovoltaic and Macromolecule Applications
1,2-Bis(bromomethyl)-6-chlorobenzene derivatives are also being explored in photovoltaic applications and the creation of novel macromolecules. For instance, the synthesis of main-chain fullerene polymers with a high fraction of fullerene for photovoltaic applications has been proposed, indicating the potential of these compounds in energy-related fields (Hiorns, Cloutet, Ibarboure, Vignau, Lemaître, Guillerez, Absalon, & Cramail, 2009).
Safety and Hazards
Properties
IUPAC Name |
1,2-bis(bromomethyl)-3-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKWKYYKPQSZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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